Cas no 57322-05-1 (Phosphine, diphenyl[3-(phenylphosphino)propyl]-)

Phosphine, diphenyl[3-(phenylphosphino)propyl]- structure
57322-05-1 structure
Product name:Phosphine, diphenyl[3-(phenylphosphino)propyl]-
CAS No:57322-05-1
MF:C21H22P2
MW:336.346907138824
CID:345791
PubChem ID:16693666

Phosphine, diphenyl[3-(phenylphosphino)propyl]- Chemical and Physical Properties

Names and Identifiers

    • Phosphine, diphenyl[3-(phenylphosphino)propyl]-
    • diphenyl(3-phenylphosphanylpropyl)phosphane
    • LUFMRDDKBKMJNX-UHFFFAOYSA-N
    • DTXSID20587020
    • Ph2P(CH2)3P(H)Ph
    • 57322-05-1
    • diphenyl[3-(phenylphosphanyl)propyl]phosphane
    • SCHEMBL5266050
    • Inchi: InChI=1S/C21H22P2/c1-4-11-19(12-5-1)22-17-10-18-23(20-13-6-2-7-14-20)21-15-8-3-9-16-21/h1-9,11-16,22H,10,17-18H2
    • InChI Key: LUFMRDDKBKMJNX-UHFFFAOYSA-N
    • SMILES: C1(P(C2C=CC=CC=2)CCCPC2C=CC=CC=2)C=CC=CC=1

Computed Properties

  • Exact Mass: 336.11986
  • Monoisotopic Mass: 336.11967470g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.7
  • Topological Polar Surface Area: 0Ų

Experimental Properties

  • PSA: 0
  • LogP: 4.51340

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